N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide
CAS No.: 1396881-83-6
Cat. No.: VC11890832
Molecular Formula: C16H14N4O3S
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396881-83-6 |
|---|---|
| Molecular Formula | C16H14N4O3S |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | N-(2-pyridin-4-ylethyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H14N4O3S/c21-14(12-4-8-24-10-12)20-16-19-13(9-23-16)15(22)18-7-3-11-1-5-17-6-2-11/h1-2,4-6,8-10H,3,7H2,(H,18,22)(H,19,20,21) |
| Standard InChI Key | NRPWOOFLMXPNND-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1CCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
| Canonical SMILES | C1=CN=CC=C1CCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
Introduction
Synthesis Pathway
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Oxazole Ring Formation: Oxazoles can be synthesized through various methods, including the reaction of amino acids with aldehydes or ketones.
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Attachment of Pyridin-4-yl Ethyl Group: This involves alkylation reactions where an ethyl group with a pyridin-4-yl substituent is attached to the oxazole ring.
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Thiophene-3-amido Group Attachment: This step typically involves amide coupling reactions between the oxazole ring and thiophene-3-carboxylic acid derivatives.
Biological Activities and Potential Applications
While specific biological data for N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide is not available, compounds with similar structures have shown potential in various therapeutic areas:
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Antimicrobial Activity: Oxazole and thiophene derivatives have been explored for their antimicrobial properties.
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Anti-inflammatory Activity: Some oxazole and thiophene compounds have demonstrated anti-inflammatory effects.
Data Tables and Research Findings
Given the lack of specific data on this compound, the following table provides a general overview of related compounds and their biological activities:
Future Research Directions
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Synthesis Optimization: Developing efficient synthesis methods to produce this compound in high yield.
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Biological Screening: Evaluating the compound's antimicrobial, anti-inflammatory, and other potential biological activities.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological efficacy and selectivity.
Given the current lack of specific information, future research should focus on these areas to fully explore the potential of N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide.
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